

Application Notes and Protocols for AAK1 Kinase Assay using LanthaScreen™

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Compound of Interest

Compound Name: *Aak1-IN-3*

Cat. No.: *B12418572*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory activity of compounds against Adaptor-Associated Kinase 1 (AAK1) using the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay offers a high-throughput and sensitive method for identifying and characterizing AAK1 inhibitors.

Introduction

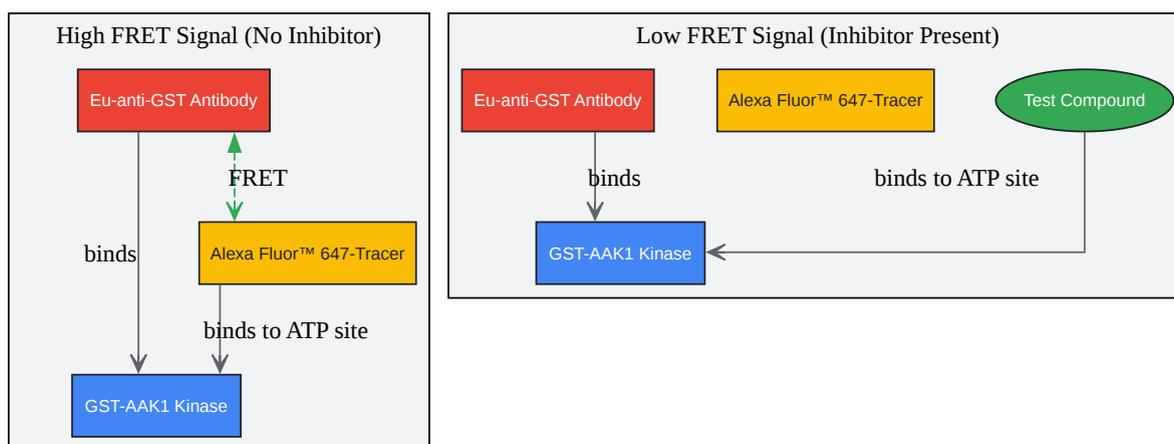
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor-mediated signaling.[1][2] AAK1 phosphorylates the $\mu 2$ subunit of the AP2 adaptor complex, a key step in the regulation of endocytosis.[1] Due to its involvement in various cellular signaling pathways, including the Notch and WNT pathways, AAK1 has emerged as a potential therapeutic target for several diseases, including neuropathic pain and viral infections.[3][4]

The LanthaScreen™ Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. The assay utilizes a long-lifetime europium (Eu) chelate as a FRET donor, which is brought into proximity with an Alexa Fluor™ 647-labeled tracer (acceptor) through a Eu-labeled anti-tag antibody that binds to the kinase. Inhibition of the kinase-tracer interaction

by a compound results in a decrease in the FRET signal, allowing for the quantification of inhibitor potency.

Principle of the Assay

The LanthaScreen™ Eu Kinase Binding Assay for AAK1 is based on the principle of TR-FRET. A GST-tagged AAK1 kinase is mixed with a Eu-labeled anti-GST antibody and an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer. When the tracer binds to the AAK1, the Eu-donor and the Alexa Fluor™ 647-acceptor are brought into close proximity, resulting in a high FRET signal. Test compounds that bind to the ATP-binding site of AAK1 will compete with the tracer, leading to a decrease in the FRET signal. This decrease is proportional to the affinity of the compound for AAK1.



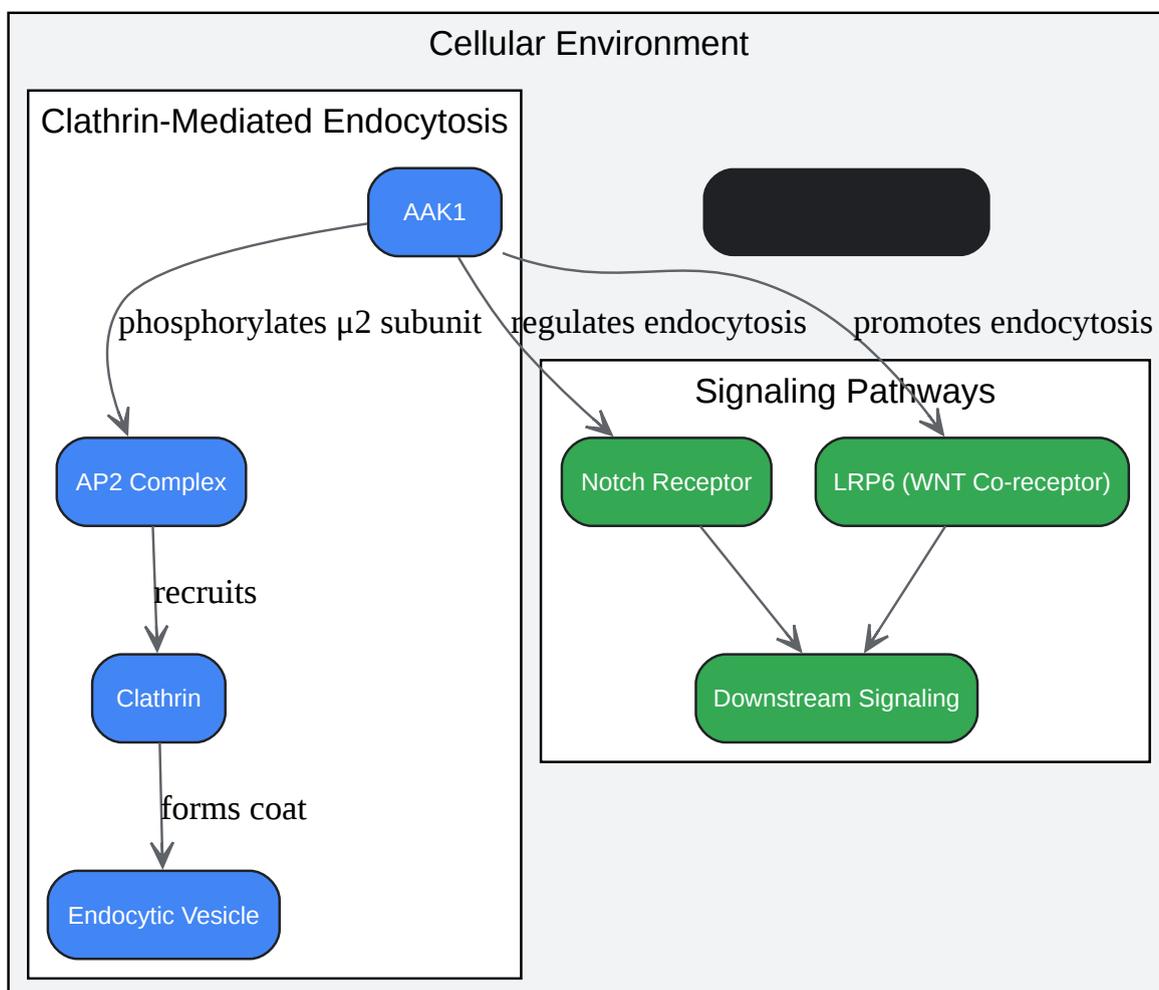
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Caption: Principle of the LanthaScreen™ AAK1 Kinase Binding Assay.

AAK1 Signaling Pathway

AAK1 is a key regulator of clathrin-mediated endocytosis (CME). It is recruited to clathrin-coated pits at the plasma membrane where it phosphorylates the $\mu 2$ subunit of the AP2 adaptor

complex. This phosphorylation event is critical for the proper assembly and function of the endocytic machinery. AAK1 has also been implicated in the regulation of other signaling pathways, such as the Notch and WNT pathways, by modulating the endocytosis of their respective receptors.



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Caption: Simplified AAK1 Signaling Pathway.

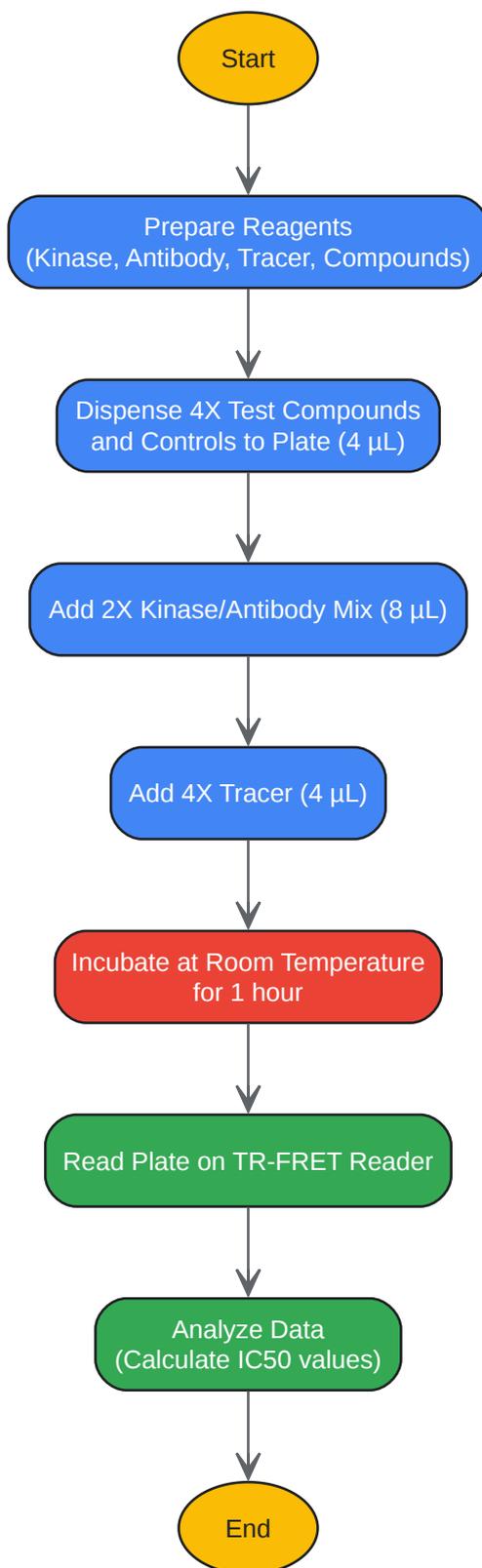
Experimental Protocols

Reagents and Materials

- AAK1 Kinase (GST-tagged)
- LanthaScreen™ Eu-anti-GST Antibody
- LanthaScreen™ Kinase Tracer 222
- 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compounds
- Control inhibitor (e.g., Staurosporine)
- 384-well assay plates (low volume, black)
- TR-FRET compatible plate reader

Assay Workflow

The following diagram outlines the general workflow for performing the LanthaScreen™ AAK1 kinase binding assay for inhibitor profiling.



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References

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- 2. AAK1 - Wikipedia [en.wikipedia.org]
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